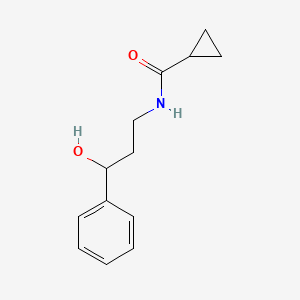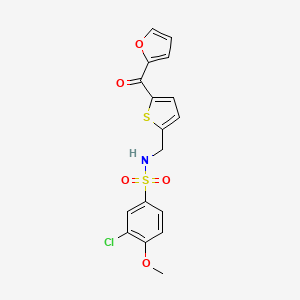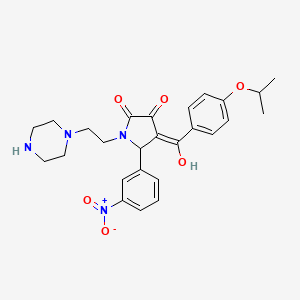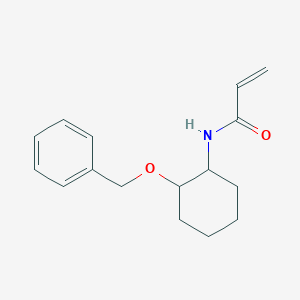![molecular formula C21H18ClN5O2 B3008856 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide CAS No. 887457-83-2](/img/structure/B3008856.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have received significant attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through various methods. One such method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems. They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involve the use of catalysts such as Cu (I) in click reactions . The reactions can also involve the use of carboxylic anhydrides or acid chlorides .Applications De Recherche Scientifique
Metal-Free C-3 Chalcogenation
This compound has been investigated for its metal-free C-3 chalcogenation reactions. Specifically, it undergoes sulfenylation and selenylation at the C-3 position of the pyrido[1,2-a]pyrimidin-4-one ring. These reactions lead to the synthesis of diversely orchestrated 3-ArS (aryl sulfides) and 3-ArSe (aryl selenides) derivatives. Notably, this process occurs under mild reaction conditions, can be executed on a gram scale, and exhibits broad functional group tolerance .
Anti-Inflammatory Activity
In scientific studies, derivatives of this compound have shown potential anti-inflammatory properties. For instance, the analog 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one demonstrated activity comparable to that of indomethacin, a known anti-inflammatory drug. Further exploration of its anti-inflammatory mechanisms and potential therapeutic applications is warranted .
Mechanistic Insights
Preliminary experimental investigations suggest a radical mechanistic pathway for the metal-free C-3 chalcogenation reactions. Understanding the underlying mechanisms can guide further optimization and utilization of this compound in various applications .
Mécanisme D'action
Target of Action
The primary targets of this compound are the Src family tyrosine kinases , which include Lck , Hck , Fyn , and EGFR . These kinases play crucial roles in cellular signaling, particularly in pathways related to cell growth and differentiation .
Mode of Action
The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It is an ATP-mimicking tyrosine kinase inhibitor, which means it competes with ATP for binding to the kinase active site . This competition prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase activity .
Biochemical Pathways
By inhibiting Src family tyrosine kinases, the compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth, differentiation, and survival . The inhibition of these kinases can lead to the suppression of these pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The inhibition of Src family tyrosine kinases by this compound can lead to a variety of cellular effects. For instance, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cell lines . Additionally, it can upregulate the level of caspase-3, a key executor of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is typically stored at -20°C . Furthermore, the compound’s efficacy may vary depending on the specific cellular environment, including the presence of other signaling molecules and the state of the target kinases
Orientations Futures
Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in various areas of research, particularly in the development of anticancer drugs . Future research could focus on exploring the potential of these compounds in other therapeutic areas and optimizing their synthesis methods for better yields and selectivity.
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-14-6-8-16(9-7-14)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)17-5-3-4-15(22)10-17/h3-11,13H,2,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWWKQATMTUZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

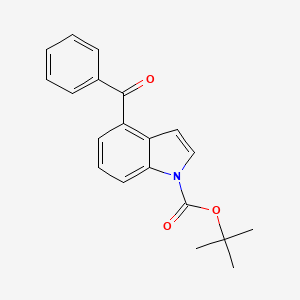
![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)
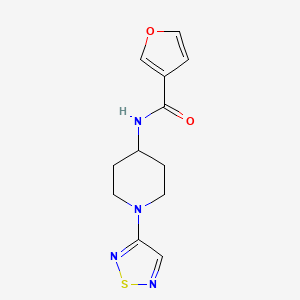
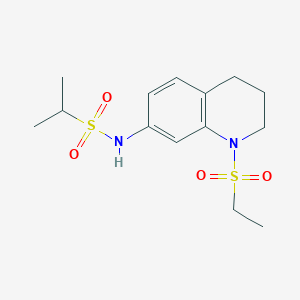

![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)
